2-Fluorobenzene-1-sulfinyl chloride
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Overview
Description
2-Fluorobenzene-1-sulfinyl chloride, also known as o-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride. It is an organic compound with the chemical formula C6H4ClFO2S. This compound is typically a colorless to light yellow liquid and is less volatile at room temperature .
Preparation Methods
2-Fluorobenzene-1-sulfinyl chloride can be synthesized through various methods. One common synthetic route involves the fluorination of o-chlorobenzene followed by a reaction with sulfinyl chloride . The reaction conditions typically involve the use of a fluorinating agent to produce o-fluorobenzene, which is then reacted with sulfinyl chloride to yield the desired product . Industrial production methods may vary, but they generally follow similar principles of fluorination and sulfinylation.
Chemical Reactions Analysis
2-Fluorobenzene-1-sulfinyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can participate in addition reactions with various reagents to form complex molecules
Major products formed from these reactions include 2-fluorobenzenesulfonamide, methyl 2-[(2-fluorophenyl)sulfonyl]amino-5,6,7,8-tetrahydro-1-naphthalenecarboxylate, and potassium fluorobenzene-2-sulfonate .
Scientific Research Applications
2-Fluorobenzene-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluorobenzene-1-sulfinyl chloride involves its reactivity as an acid chloride. It can react with nucleophiles, leading to the formation of sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Fluorobenzene-1-sulfinyl chloride can be compared with other similar compounds such as:
- 2-Bromobenzenesulfonyl chloride
- 3-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents (e.g., bromine, chlorine) can significantly influence their chemical behavior and suitability for various applications.
Properties
IUPAC Name |
2-fluorobenzenesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSRSXIGBFNTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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